molecular formula C20H18N2O4 B4393971 methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate

methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate

Cat. No. B4393971
M. Wt: 350.4 g/mol
InChI Key: PKQKLBABPIKCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate, also known as MHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHA is a biologically active compound that has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for further research.

Mechanism of Action

Methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate has been found to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. It has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes and receptors. However, its synthetic nature and limited availability may pose limitations for some experiments.

Future Directions

Further research on methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate is needed to fully understand its mechanisms of action and potential applications in various fields. Future studies could focus on optimizing the synthesis method of methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate, exploring its potential as a therapeutic agent for neurodegenerative diseases, and investigating its effects on other biological pathways.

Scientific Research Applications

Methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate has been found to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 2-[3-hydroxy-3-(2-methyl-1H-indol-3-yl)-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-18(13-7-3-5-9-15(13)21-12)20(25)14-8-4-6-10-16(14)22(19(20)24)11-17(23)26-2/h3-10,21,25H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQKLBABPIKCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 5
methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl (3-hydroxy-2'-methyl-2-oxo-2,3-dihydro-1H,1'H-3,3'-biindol-1-yl)acetate

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